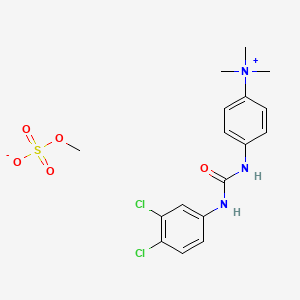
4-Acetylpyridine thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylpyridine thiosemicarbazone is a compound derived from the reaction of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities and pharmacological properties, making them a subject of extensive research in recent years . These compounds have shown significant potential in various fields, including medicinal chemistry, due to their anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylpyridine thiosemicarbazone typically involves the reaction of 4-acetylpyridine with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetylpyridine thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits significant anti-cancer activity, particularly against glioma and breast cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections, as well as cancer.
Mechanism of Action
The mechanism of action of 4-acetylpyridine thiosemicarbazone involves several pathways:
Antibacterial Activity: Disruption of bacterial cell walls and membranes, inhibition of intracellular respiratory chain dehydrogenases, and generation of reactive oxygen species.
Anticancer Activity: Induction of apoptosis in cancer cells through interaction with specific molecular targets and pathways, such as inhibition of thioredoxin reductase enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylpyridine thiosemicarbazone
- 2-Benzoylpyridine N(4)-methyl thiosemicarbazone
- 2-Acetylpyridine N(4)-methylthiosemicarbazone
Uniqueness
4-Acetylpyridine thiosemicarbazone stands out due to its specific structural features and the presence of the acetyl group at the 4-position of the pyridine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
174502-91-1 |
|---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChI Key |
SRHWTZAMPFLHAX-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)

